2-(Benzyloxy)-5-methyl-6H-1,3-thiazine
Description
2-(Benzyloxy)-5-methyl-6H-1,3-thiazine is a heterocyclic compound featuring a six-membered 1,3-thiazine ring substituted at position 2 with a benzyloxy group (-OCH₂C₆H₅) and at position 5 with a methyl group. The 6H designation indicates partial unsaturation in the ring system, which influences its electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiazine derivatives, particularly those targeting enzymes like nitric oxide synthase (NOS) .
Properties
CAS No. |
89996-49-6 |
|---|---|
Molecular Formula |
C12H13NOS |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
5-methyl-2-phenylmethoxy-6H-1,3-thiazine |
InChI |
InChI=1S/C12H13NOS/c1-10-7-13-12(15-9-10)14-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 |
InChI Key |
GNVQIVKSUDANPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(SC1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-methyl-6H-1,3-thiazine can be achieved through several methods. One common approach involves the reaction of 2-aminothiophenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the benzyloxy group. The resulting intermediate is then cyclized with formaldehyde and a methylating agent to introduce the methyl group at the 5 position.
Industrial Production Methods
Industrial production of 2-(Benzyloxy)-5-methyl-6H-1,3-thiazine typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-methyl-6H-1,3-thiazine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoate derivative.
Reduction: The thiazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or nickel catalyst.
Substitution: Sodium hydride or other strong bases in the presence of suitable electrophiles.
Major Products Formed
Oxidation: Benzoate derivatives.
Reduction: Reduced thiazine derivatives.
Substitution: Various substituted thiazine compounds depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-5-methyl-6H-1,3-thiazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-methyl-6H-1,3-thiazine involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The thiazine ring structure allows for binding to various biological macromolecules, influencing cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analog: 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine
Key Differences :
- Substituent at Position 2: The amino group (-NH₂) in this analog contrasts with the benzyloxy group in the target compound.
- Ring Saturation : The "5,6-dihydro-4H" designation indicates partial saturation, reducing ring rigidity compared to the 6H system in the benzyloxy derivative.
- Biological Activity: This compound is a potent inhibitor of inducible nitric oxide synthase (iNOS) with a Kᵢ of 4.2 nM, demonstrating 10–40-fold selectivity for murine iNOS over neuronal/endothelial isoforms .
Inference for 2-(Benzyloxy) Derivative: The benzyloxy group’s bulkier, lipophilic nature may reduce binding affinity to iNOS compared to the amino group. However, enhanced membrane permeability or metabolic stability could arise due to increased hydrophobicity.
Heterocyclic Analog: 3-(4-Chloro-phenyl)-5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-phenyl-6H-[1,3,4]-thiadiazin-2-yl)-amide
Key Differences :
- Core Structure : This compound contains a 1,3,4-thiadiazine ring (sulfur and two nitrogen atoms) instead of 1,3-thiazine.
- Substituents : A pyrazole-carboxamide group and phenyl substituents dominate its structure, contrasting with the simpler benzyloxy and methyl groups in the target compound.
Inference for 2-(Benzyloxy) Derivative :
The thiadiazine scaffold’s electronic profile and hydrogen-bonding capacity differ significantly, implying divergent biological targets. However, synthetic methodologies (e.g., coupling reactions) may overlap.
Data Table: Comparative Analysis of Thiazine Derivatives
Research Implications and Gaps
- Pharmacological Potential: The amino-thiazine derivative’s high iNOS inhibition suggests that electron-donating groups at position 2 enhance enzyme binding. The benzyloxy group’s steric and electronic effects warrant experimental validation.
- Synthetic Feasibility : Evidence from thiadiazine synthesis supports the use of carbodiimide reagents for preparing benzyloxy-thiazine derivatives, though optimization may be required.
- Knowledge Gaps: No direct data on the target compound’s enzymatic activity, solubility, or toxicity are available in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
